Chlorhydrate de diclofensine

Vue d'ensemble

Description

Diclofensine hydrochloride is a potent inhibitor of monoamine reuptake, blocking the uptake of dopamine, noradrenaline, and serotonin by rat brain synaptosomes . It has applications as an antidepressant, but it also increases locomotor activity, decreases food intake, and has abuse potential .

Synthesis Analysis

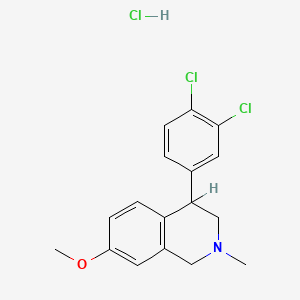

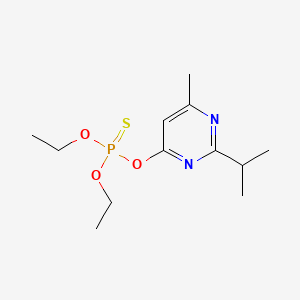

The formal name of Diclofensine hydrochloride is 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-7-methoxy-2-methyl-isoquinoline, monohydrochloride . Its molecular formula is C17H17Cl2NO • HCl and it has a formula weight of 358.7 . It is a crystalline solid and its solubility in methanol is 10 mg/ml .Molecular Structure Analysis

The molecular formula of Diclofensine hydrochloride is C17H18Cl3NO . The InChI code is InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13 (21-2)4-5-14 (12)15 (10-20)11-3-6-16 (18)17 (19)8-11;/h3-8,15H,9-10H2,1-2H3;1H .Physical And Chemical Properties Analysis

Diclofensine hydrochloride is a crystalline solid with a molecular weight of 358.7 g/mol . Its solubility in methanol is 10 mg/ml .Applications De Recherche Scientifique

Antidépresseur

La diclofensine a été développée par Hoffmann-La Roche dans les années 1970 à la recherche d'un nouvel antidépresseur . Elle s'est avérée être un antidépresseur efficace lors d'essais humains, avec relativement peu d'effets secondaires .

Stimulant

La diclofensine est un médicament stimulant . Elle augmente l'activité locomotrice , ce qui pourrait être bénéfique dans des affections telles que la maladie de Parkinson où la fonction motrice est altérée.

Anorexigène

La diclofensine diminue l'apport alimentaire . Cela pourrait potentiellement être utilisé dans le traitement de l'obésité ou d'autres affections où le contrôle de l'appétit est nécessaire.

Recherche neurologique

Le chlorhydrate de diclofensine est utilisé dans les produits chimiques de recherche neurologique et les étalons analytiques . Il fournit des matériaux de référence certifiés pour des analyses de données hautement précises et fiables .

Inhibiteur de la recapture des monoamines

La diclofensine agit comme un inhibiteur triple de la recapture des monoamines, inhibant principalement la recapture de la dopamine et de la noradrénaline . Cela pourrait avoir des applications potentielles dans le traitement d'affections comme le TDAH et la narcolepsie.

Inhibiteur de la capture de la dopamine, de la noradrénaline et de la sérotonine

La diclofensine bloque la capture de la dopamine, de la noradrénaline et de la sérotonine par les synaptosomes du cerveau de rat . Cela pourrait être utile dans la recherche sur ces neurotransmetteurs et les affections qui en sont affectées.

Mécanisme D'action

Target of Action

Diclofensine hydrochloride primarily targets the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal transmission .

Mode of Action

Diclofensine hydrochloride acts as a triple monoamine reuptake inhibitor . It inhibits the reuptake of dopamine, norepinephrine, and serotonin by blocking their respective transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by diclofensine hydrochloride is the monoaminergic system , which includes the dopaminergic, noradrenergic, and serotonergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, diclofensine hydrochloride enhances the signaling in these pathways . The downstream effects include increased neurotransmission, which can lead to various physiological effects such as mood elevation, increased alertness, and decreased appetite .

Pharmacokinetics

As a rule, the bioavailability of a drug can be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition

Result of Action

The molecular effect of diclofensine hydrochloride is the inhibition of monoamine transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission in the dopaminergic, noradrenergic, and serotonergic pathways . The overall effect of diclofensine hydrochloride is stimulatory, and it has potential applications as an antidepressant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug . For instance, exposure to certain environmental chemicals can alter the metabolism of drugs, potentially affecting their efficacy and safety . .

Safety and Hazards

The safety data sheet for Diclofensine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers One of the relevant papers on Diclofensine hydrochloride is titled "Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function" . Another paper titled “A clinical pharmacological comparison of diclofensine (Ro 8-4650) with …” discusses the pharmacodynamic profiles of Diclofensine .

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67165-56-4 (Parent) | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301000351 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34041-84-4, 79234-32-5 | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)